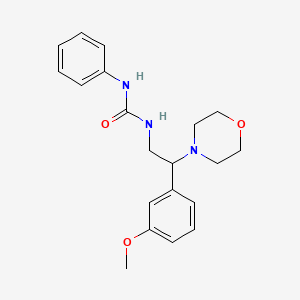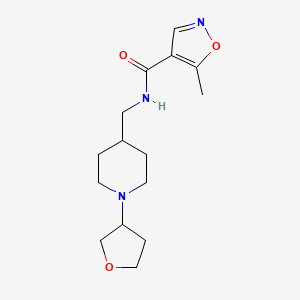
5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide” is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.367. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . It also contains a tetrahydrofuran ring and an isoxazole ring.Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with structures similar to "5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" are often explored for their unique synthesis methods and chemical properties. For instance, research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone highlights the interest in developing new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020). These studies focus on creating compounds with anti-inflammatory and analgesic properties, suggesting a pathway for the development of new medications.
Potential Therapeutic Applications
The structural complexity of compounds like "5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" indicates potential for therapeutic application. For example, research into spiro[isobenzofuran-1(3H),4'-piperidines] as central nervous system agents (Bauer et al., 1976) and the development of antiprotozoal agents (Ismail et al., 2004) illustrate the exploration of novel compounds for addressing diverse health conditions.
Molecular Interaction Studies
Understanding how compounds interact with biological targets is crucial for drug development. Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor (Shim et al., 2002) provide insights into the design of selective receptor antagonists, which could inform research on similar compounds.
Advanced Material Development
Beyond biomedical applications, compounds with complex structures may be investigated for their potential in developing advanced materials. For instance, research into the synthesis of ordered polymers (Yu et al., 1999) demonstrates the interest in utilizing unique chemical structures for creating new materials with specific properties.
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are important future directions .
Eigenschaften
IUPAC Name |
5-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-14(9-17-21-11)15(19)16-8-12-2-5-18(6-3-12)13-4-7-20-10-13/h9,12-13H,2-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGAIQFBJOUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)pentanamide](/img/structure/B2723055.png)
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2723057.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)
![Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B2723059.png)


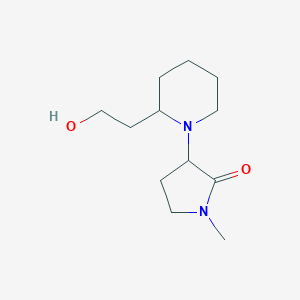
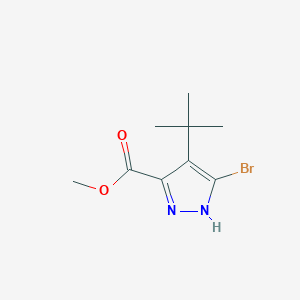
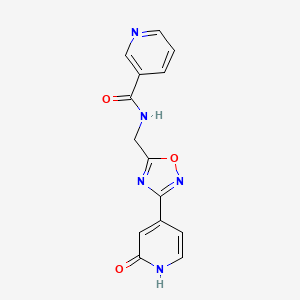
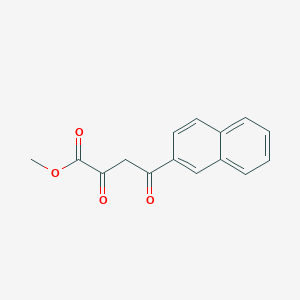
![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)
